molecular formula C25H20F3N5O2 B1667046 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 870223-96-4

4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B1667046
CAS RN: 870223-96-4
M. Wt: 479.5 g/mol
InChI Key: ZVIWALRWYYSHSU-UHFFFAOYSA-N
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Description

AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).
AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).

Scientific Research Applications

Analytical Method Development

A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including analogs of the compound . This method shows potential for quality control in pharmaceutical analysis.

Metabolic Pathways in Clinical Trials

Gong et al. (2010) identified the metabolites of flumatinib, a similar compound, in chronic myelogenous leukemia patients. This study Gong, A., Chen, X., Deng, P., Zhong, D. (2010) offers insights into the metabolic pathways of related compounds in humans.

Cancer Treatment Applications

Zhou et al. (2008) described the synthesis and biological evaluation of a similar compound, highlighting its potential as an anticancer drug due to its ability to inhibit histone deacetylases Zhou, N. Z., et al. (2008).

Synthesis and Structural Studies

Gong Ping (2007) focused on the synthesis of a related compound, providing insights into practical and improved synthesis processes which could be relevant for the compound Gong Ping (2007).

Degradation Product Identification

Szczepek et al. (2007) studied the decomposition of imatinib mesylate under various conditions, identifying degradation products related to the compound of interest Szczepek, W., et al. (2007).

Luminescence and Photophysical Properties

Srivastava et al. (2017) investigated compounds with structures similar to the compound , focusing on their luminescent and multi-stimuli-responsive properties Srivastava, A., et al. (2017).

Antifungal Activity

Wu et al. (2021) synthesized novel pyrimidine derivatives, including compounds structurally similar to the one , and evaluated their antifungal activities Wu, W., et al. (2021).

properties

IUPAC Name

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIWALRWYYSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582974
Record name 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870223-96-4
Record name 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide
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